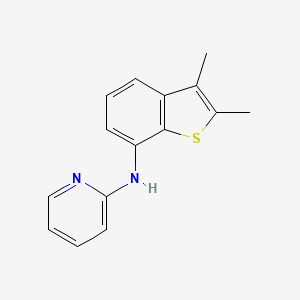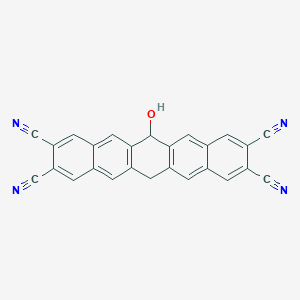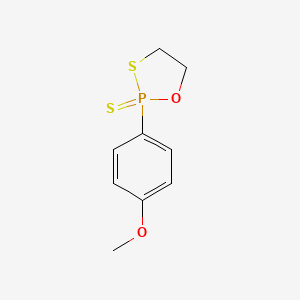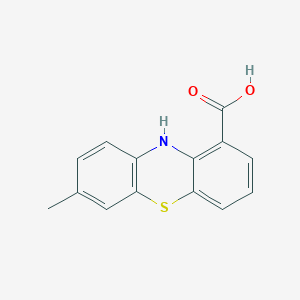
2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate is an organic compound that features a trifluoroethyl group attached to an acetamidobutanoate moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can enhance the compound’s stability, lipophilicity, and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate typically involves the esterification of 3-acetamidobutanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of catalysts, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-acetamidobutanoic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the trifluoroethyl group.
Major Products Formed
Hydrolysis: 3-Acetamidobutanoic acid and 2,2,2-trifluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties, such as enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate exerts its effects is primarily related to the presence of the trifluoroethyl group. This group can influence the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with biological targets. The trifluoroethyl group can also increase the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Used in the synthesis of fluorinated polymers with unique surface properties.
2,2,2-Trifluoroethyl acetate: Utilized in organic synthesis as a reagent and intermediate.
Tris(2,2,2-trifluoroethyl) phosphate: Employed as a flame retardant in various applications.
Uniqueness
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate is unique due to its specific combination of a trifluoroethyl group with an acetamidobutanoate moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds. Additionally, the presence of the acetamidobutanoate moiety allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry.
Properties
CAS No. |
917894-29-2 |
|---|---|
Molecular Formula |
C8H12F3NO3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C8H12F3NO3/c1-5(12-6(2)13)3-7(14)15-4-8(9,10)11/h5H,3-4H2,1-2H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
UNNUTVZHYNJCIM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OCC(F)(F)F)NC(=O)C |
Canonical SMILES |
CC(CC(=O)OCC(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)






![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)


![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
